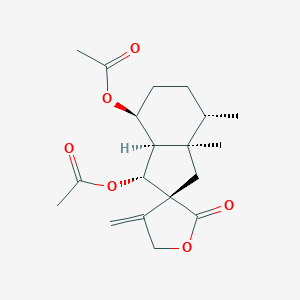
Bakkenolide L
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bakkenolide L is a natural compound isolated from the roots of Petasites tricholobus, a plant commonly found in China. It belongs to the class of sesquiterpene lactones and has been found to exhibit various biological activities.
Aplicaciones Científicas De Investigación
Anti-Allergic and Anti-Inflammatory Effects
Bakkenolide L, a component of Petasites genus, demonstrates anti-allergic and anti-inflammatory properties. It has been found effective in inhibiting mast cell degranulation and gene inductions of inducible nitric oxide synthase and cyclooxygenase 2 in mouse peritoneal macrophages. Moreover, bakkenolide L shows potential in treating asthma by inhibiting the accumulation of eosinophils, macrophages, and lymphocytes in bronchoalveolar lavage fluid (Lee et al., 2013).
Synthesis and Chemical Properties
Research efforts have focused on the catalytic asymmetric syntheses of bakkenolides, including bakkenolide L. The key step involves an N-heterocyclic carbene-catalyzed desymmetrization of a 1,3-diketone, forming new bonds with high enantio- and diastereoselectivity. This process is crucial for accessing the hydrindane core of the bakkenolide family and facilitates the synthesis of these natural products (Phillips et al., 2010).
Cytotoxic Properties
Studies have identified bakkenolide L as possessing cytotoxic properties. For instance, bakkenolide L has shown marked cytotoxic activity and potential anti-tumor properties, making it a candidate for exploration in cancer treatment (Jamieson et al., 1976).
Neuroprotective Effects
Bakkenolide L also exhibits neuroprotective activity. It has been found to protect primary cultured neurons from oxygen-glucose deprivation and oxidative insults. This suggests a potential therapeutic role for bakkenolide L in neurodegenerative diseases or brain injuries (Sun et al., 2011).
Antiplatelet Activity
In addition, bakkenolide L has demonstrated inhibitory activity against platelet activation factor and platelet aggregation induced by arachidonic acid and collagen. This indicates potential applications in preventing or treating thrombotic disorders (Wu et al., 1999).
Propiedades
Número CAS |
19903-94-7 |
|---|---|
Nombre del producto |
Bakkenolide L |
Fórmula molecular |
C19H26O6 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] acetate |
InChI |
InChI=1S/C19H26O6/c1-10-6-7-14(24-12(3)20)15-16(25-13(4)21)19(9-18(10,15)5)11(2)8-23-17(19)22/h10,14-16H,2,6-9H2,1,3-5H3/t10-,14-,15+,16+,18+,19+/m0/s1 |
Clave InChI |
RRKSLPVKBZBXNN-BXCSSKQESA-N |
SMILES isomérico |
C[C@H]1CC[C@@H]([C@H]2[C@@]1(C[C@]3([C@@H]2OC(=O)C)C(=C)COC3=O)C)OC(=O)C |
SMILES |
CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C |
SMILES canónico |
CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



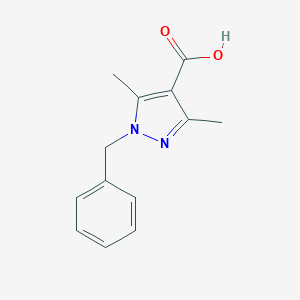
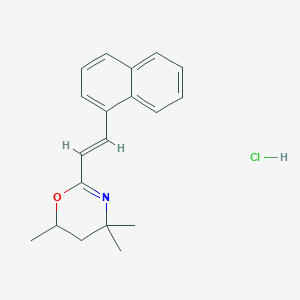
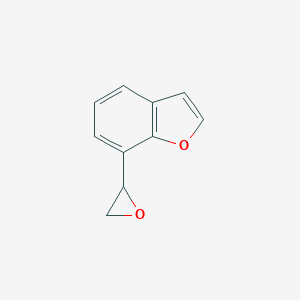
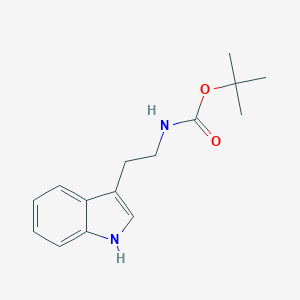

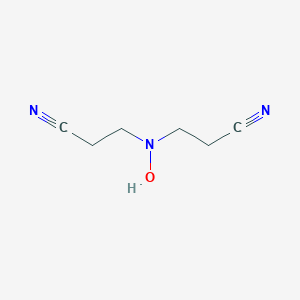
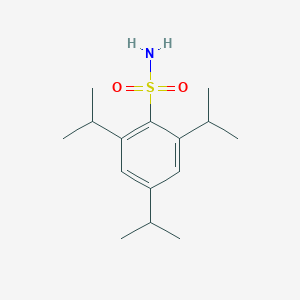
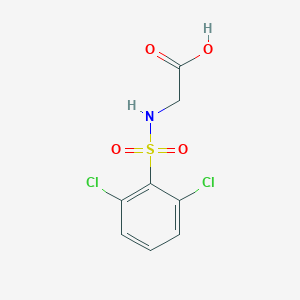
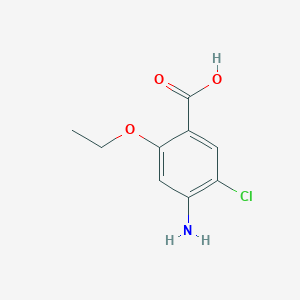
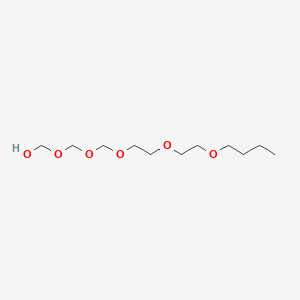
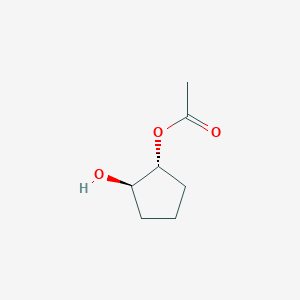
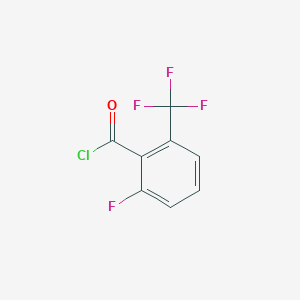
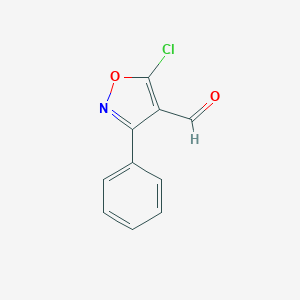
![Bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B26319.png)